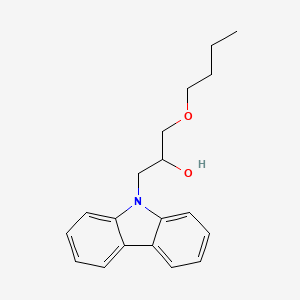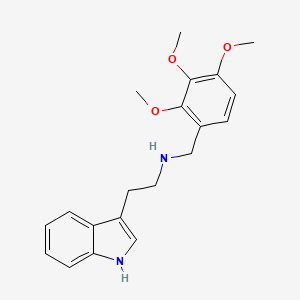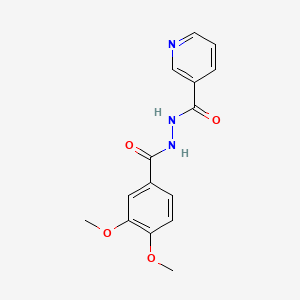
1-butoxy-3-(9H-carbazol-9-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butoxy-3-(9H-carbazol-9-yl)-2-propanol is a chemical compound that belongs to the family of carbazole derivatives. It is widely used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that the compound induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-butoxy-3-(9H-carbazol-9-yl)-2-propanol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phospholipase C (PLC). The compound has also been found to induce the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol in lab experiments is its unique properties. The compound has been found to be highly selective towards certain enzymes and has shown promising results in the inhibition of cancer cell growth. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol. One of the areas of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of cancer. Further research is also needed to understand the mechanism of action of the compound and its effects on various biological systems.
Conclusion:
In conclusion, 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol is a unique chemical compound that has shown promising results in various scientific research applications. The compound has several biochemical and physiological effects and has the potential to be used as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential in different fields of research.
Méthodes De Synthèse
The synthesis of 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol is carried out by reacting 9H-carbazole with 3-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-100°C. The crude product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-butoxy-3-(9H-carbazol-9-yl)-2-propanol is used in various scientific research applications such as organic synthesis, photovoltaic devices, and optoelectronic devices. It is also used as a fluorescent probe for the detection of metal ions in biological samples. The compound has shown promising results in the field of cancer research as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-butoxy-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-3-12-22-14-15(21)13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,21H,2-3,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTRSTNIIHRGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butoxy-3-(9H-carbazol-9-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229941.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)

![N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5229950.png)


![1-[(2,4-dimethylbenzyl)thio]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5229969.png)
![2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5229980.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5229990.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)